![molecular formula C24H31N3O5S B2745530 N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898348-26-0](/img/structure/B2745530.png)
N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Description
N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in the scientific community due to its potential use as a painkiller. It was first synthesized in the 1970s and has since been studied for its unique properties.
Scientific Research Applications
Subheading Photolabile Polymers in DNA and Bacterial Cell Interactions
A novel cationic polymer, which transforms to a zwitterionic form upon light irradiation, has been developed for DNA condensation and release, as well as switching antibacterial activity. This polymer, synthesized by free-radical polymerization, demonstrates potential in controlling interactions with DNA and Escherichia coli bacterial cells (Sobolčiak et al., 2013).
Dopamine Receptor Antagonists
Subheading Novel Benzamide Spectramide in Dopamine-D2 Receptor Studies
Spectramide, a new substituted benzamide labeled with iodine-125, is identified as a potent and highly selective antagonist for the dopamine-D2 receptor. Used in in vitro receptor binding studies, it shows potential as a tool for studying dopamine D2 receptors using imaging techniques like PET or SPECT (Sánchez-Roa et al., 1989).
Na+/Ca2+ Exchange Inhibitors
Subheading YM-244769 in Neuroprotection
The study explores YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor. It demonstrates selective inhibition of NCX3 and protection against hypoxia/reoxygenation-induced neuronal cell damage. This inhibitor could have therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).
5-HT1D Receptor Agonists
Subheading Novel Indolyethylamines in Serotonergic Studies
Research on novel indolyethylamines, including their synthesis and receptor binding affinities, suggests agonist activity at the 5-HT1D receptors. These compounds are significant for understanding serotonergic receptor interactions and could be relevant in neurological research (Barf et al., 1996).
Protecting Group Removal in Synthesis
Subheading Efficient Removal of Methoxybenzyl Protecting Groups
A study demonstrates the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ under neutral conditions. This method preserves other common protecting and functional groups, indicating its utility in selective synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).
properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-18-9-11-22(12-10-18)33(30,31)27-15-4-3-7-20(27)13-14-25-23(28)24(29)26-17-19-6-5-8-21(16-19)32-2/h5-6,8-12,16,20H,3-4,7,13-15,17H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKMUEDOYYDLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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